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Introduction

The P2X3 receptor is a ligand-gated ion channel that plays a pivotal role in sensory
neurotransmission, particularly in the context of nociception and chronic pain.[1][2] As a
member of the P2X family of purinergic receptors, it is activated by extracellular adenosine
triphosphate (ATP), a molecule released during cellular stress, injury, or inflammation.[1]
Predominantly expressed in sensory neurons of the dorsal root ganglia (DRG), trigeminal
ganglia, and nodose ganglia, the P2X3 receptor is a key transducer of noxious stimuli, making
it a significant target for the development of novel analgesics and other therapeutics for
sensory-related disorders such as chronic cough and overactive bladder.[3][4] This technical
guide provides an in-depth overview of the molecular structure, function, and pharmacology of
the P2X3 receptor, with a focus on quantitative data, experimental methodologies, and
signaling pathways to support advanced research and drug development efforts.

Molecular Structure

The P2X3 receptor is a homotrimeric protein, meaning it is composed of three identical
subunits that assemble to form a functional ion channel. Each subunit consists of
approximately 397 amino acids and has a molecular weight of about 44 kDa. The subunits
share a common topology, featuring intracellular N- and C-termini, two transmembrane
domains (TM1 and TM2), and a large, glycosylated extracellular loop rich in disulfide bonds.
This extracellular domain is crucial as it houses the ATP binding site.
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The overall architecture of the P2X3 receptor resembles a dolphin, with distinct domains
referred to as the head, dorsal fin, and left flipper. X-ray crystallography and cryo-electron
microscopy (cryo-EM) studies have provided high-resolution structures of the human P2X3
receptor in various conformational states: apo (resting), agonist-bound (open), desensitized,
and antagonist-bound. These structures have been instrumental in elucidating the mechanisms
of channel gating and inhibition.

The ATP binding site is located at the interface between adjacent subunits in the extracellular
domain, approximately 40 A from the cell membrane. Upon ATP binding, the receptor
undergoes a significant conformational change, leading to the opening of the ion pore. The ion
channel itself is formed by the second transmembrane domain (TM2) of each of the three
subunits. In the open state, a "cytoplasmic cap" motif is formed intracellularly, which helps to
stabilize the open pore and creates lateral fenestrations for ion and water egress.

Function and Electrophysiological Properties

The primary function of the P2X3 receptor is to act as a non-selective cation channel,
permeable to Na+, K+, and Ca2+. Upon activation by ATP, the influx of these cations leads to
depolarization of the neuronal membrane and the initiation of an action potential, thereby
transmitting a sensory signal.

Activation and Desensitization

P2X3 receptors are characterized by their rapid activation and desensitization kinetics.
Application of micromolar concentrations of ATP can activate the channel within milliseconds,
followed by a rapid desensitization, often within tens of milliseconds, in the continued presence
of the agonist. This rapid desensitization is a key feature that distinguishes P2X3 from other
P2X receptor subtypes.

Recovery from desensitization is remarkably slow, often taking several minutes. This prolonged
recovery period is thought to be a protective mechanism to prevent over-excitation of sensory
neurons. The rate of recovery is dependent on the agonist, with some agonists promoting
faster recovery than others. Divalent cations, such as Mg2+, can stabilize the desensitized
state and slow the recovery process.

A phenomenon known as "high-affinity desensitization” (HAD) has also been described, where
nanomolar concentrations of ATP, which are insufficient to activate the channel, can still induce
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a slow-onset desensitization. This suggests that the receptor can enter a desensitized state

from a closed state.

lon Permeability and Conductance

The P2X3 receptor channel is non-selective for cations, allowing the passage of small
monovalent and divalent cations. The pore is wide enough to accommodate these ions, and the
influx of Ca2+ is particularly significant as it can trigger various intracellular signaling cascades.

Signaling Pathways

Activation of the P2X3 receptor leads to direct membrane depolarization due to cation influx.
The subsequent increase in intracellular Ca2+ can activate a variety of downstream signaling
pathways, further modulating neuronal excitability and contributing to sensory signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10860164?utm_src=pdf-body-img
https://www.benchchem.com/product/b10860164?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

2. researchgate.net [researchgate.net]

3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic
Applications [frontiersin.org]

e 4. P2X3 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

¢ To cite this document: BenchChem. [The P2X3 Receptor: A Comprehensive Technical Guide
on Molecular Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860164#molecular-structure-and-function-of-the-
p2x3-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://synapse.patsnap.com/article/what-are-p2x3-receptor-antagonists-and-how-do-they-work
https://www.researchgate.net/publication/51807368_In_pursuit_of_P2X3_antagonists_Novel_therapeutics_for_chronic_pain_and_afferent_sensitization
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.653561/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.653561/full
https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=480
https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=480
https://www.benchchem.com/product/b10860164#molecular-structure-and-function-of-the-p2x3-receptor
https://www.benchchem.com/product/b10860164#molecular-structure-and-function-of-the-p2x3-receptor
https://www.benchchem.com/product/b10860164#molecular-structure-and-function-of-the-p2x3-receptor
https://www.benchchem.com/product/b10860164#molecular-structure-and-function-of-the-p2x3-receptor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10860164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

